molecular formula C13H13N3S B3283942 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea CAS No. 77607-96-6

1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea

Cat. No.: B3283942
CAS No.: 77607-96-6
M. Wt: 243.33 g/mol
InChI Key: UQBBBRQRNHQHRL-UHFFFAOYSA-N
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Description

Evolution of Research in N-Heterocyclic Ligand Systems

The study of N-heterocyclic ligands is a cornerstone of modern chemistry. Initially, research focused on simple heterocycles like pyridine (B92270) and imidazole (B134444) as ligands for transition metals. Over the decades, the complexity of these systems has grown exponentially, with researchers functionalizing heterocyclic cores to fine-tune their electronic and steric properties.

The introduction of the thiourea (B124793) moiety to N-heterocyclic systems marked a significant evolutionary step. Thioureas are known for their rich coordination chemistry, attributable to the presence of both hard nitrogen and soft sulfur donor atoms. researchgate.netmdpi.com This dual-donor capability allows them to act as versatile ligands, forming stable complexes with a wide array of metal ions. mdpi.commdpi.com Research has shown that attaching heterocyclic rings to the thiourea scaffold can enhance biological potency and reduce toxicity. nih.gov The synthesis of these derivatives typically involves the reaction of a heterocyclic amine with an appropriate isothiocyanate, a method that has been refined to produce a vast library of compounds. nih.govmdpi.com These compounds have been explored for numerous applications, ranging from anticancer and antimicrobial agents to catalysts and anion sensors. acs.orgresearchgate.net

Theoretical Frameworks for Understanding Thiourea-Based Coordination Chemistry

The coordination behavior of thiourea derivatives is governed by several key theoretical principles. As ambidentate ligands, they can coordinate to metal centers in various modes, most commonly as neutral monodentate ligands through the sulfur atom or as anionic bidentate ligands through both sulfur and deprotonated nitrogen atoms. mdpi.com

Key Theoretical Concepts:

Hard and Soft Acids and Bases (HSAB) Theory: This principle is fundamental to predicting the coordination preference. The soft sulfur atom of the thiourea group preferentially coordinates to soft metal ions (e.g., Pd(II), Pt(II), Hg(II)), while the harder nitrogen atoms can interact with harder metal centers.

Ligand Field Theory: This theory helps in understanding the electronic structure and properties (such as color and magnetism) of the resulting metal complexes. The σ-donating and potential π-accepting characteristics of thiourea ligands influence the d-orbital splitting of the central metal ion. mdpi.com

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations have become an indispensable tool for studying these systems. waikato.ac.nz Computational models can predict molecular geometries, vibrational frequencies, and electronic properties, offering deep insights into ligand-metal bonding, reaction mechanisms, and the stability of different coordination isomers. waikato.ac.nz These studies have confirmed that factors like steric hindrance and non-covalent interactions (e.g., hydrogen and chalcogen bonding) play a crucial role in determining the final structure and reactivity of the complexes. waikato.ac.nz

The coordination versatility is further expanded in N-heterocyclic derivatives where the heterocyclic nitrogen can also participate in binding, leading to polydentate chelate complexes with enhanced stability. nih.gov

Problem Statement: Gaps in Current Knowledge Regarding 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea

Despite the extensive research into N-heterocyclic thioureas, a significant knowledge gap exists concerning a specific subclass: those derived from N-heterocyclic ylides. The target compound, This compound , is a prime example of this unexplored area.

An N-ylide is a neutral dipolar molecule with a formal negative charge on a carbon atom directly attached to a positively charged heteroatom (in this case, nitrogen). Pyridinium (B92312) ylides are reactive intermediates used in various organic syntheses, particularly in cycloaddition reactions. researchgate.netorganic-chemistry.org While the synthesis and reactivity of pyridinium ylides themselves are well-documented, their use as a foundational scaffold for thiourea derivatives is conspicuously absent from the mainstream literature.

A comprehensive search of chemical databases and academic literature reveals numerous studies on 2-aminopyridine-derived thioureas but fails to yield specific synthetic, spectroscopic, or structural data for this compound. The key distinction lies in the nature of the pyridine-thiourea linkage. In common derivatives, the thiourea is attached to an exocyclic amino group. In the target compound, the linkage involves the ylidic carbon of the pyridine ring itself, which would impart unique electronic and structural characteristics. This includes a formal charge separation and a potentially distinct reactivity profile compared to its well-studied aminopyridine-based isomers. Some recent studies have even suggested that pyridinium ylides can exhibit radical characteristics, adding another layer of chemical complexity that remains unexplored in their thiourea derivatives. rsc.org

Research Objectives and Scope of Investigation into this compound Systems

Given the identified knowledge gap, a focused investigation into this compound is warranted. The primary research objectives would be to establish the fundamental chemical and physical properties of this compound and to explore its potential as a novel ligand system.

Proposed Research Objectives:

Synthesis and Optimization: To develop a reliable synthetic pathway to this compound, likely starting from the corresponding N-methylpyridinium salt and exploring its reaction with phenyl isothiocyanate under various basic conditions.

Spectroscopic and Structural Characterization: To thoroughly characterize the compound using modern analytical techniques. This would involve determining its structural and electronic properties, which are currently undocumented.

Investigation of Coordination Chemistry: To study the reactivity of the synthesized compound with a selection of transition metal ions (e.g., Ni(II), Cu(II), Pd(II)) to determine its coordination modes, the stability of the resulting complexes, and their structural features.

Computational Modeling: To perform DFT calculations to complement experimental findings, providing a theoretical understanding of the molecule's electronic structure, stability, and preferred coordination geometries.

The scope of this investigation would lay the foundational knowledge for a new class of N-heterocyclic thiourea ligands, potentially unlocking novel applications in catalysis, materials science, or medicinal chemistry.

Data Tables

Due to the lack of specific experimental data for this compound, the following tables present typical, representative data for analogous N-aryl and N-heterocyclic thiourea derivatives found in the literature to illustrate the expected characterization results. nih.govmdpi.comnih.govmdpi.com

Table 1. Representative ¹H and ¹³C NMR Spectroscopic Data for Thiourea Derivatives (in DMSO-d₆).
SignalTypical Chemical Shift (δ, ppm)Notes
N-H (Thiourea)12.3 - 11.0 (broad singlet)Two distinct signals may appear depending on the substitution pattern.
Aromatic C-H8.5 - 7.0 (multiplets)Signals from both the phenyl and pyridine rings would appear in this region.
C=S (Thiocarbonyl)180 - 174A key signal in the ¹³C NMR spectrum, sensitive to the electronic environment.
Aromatic C155 - 115Multiple signals corresponding to the carbons of the aromatic rings.
Table 2. Representative FT-IR Spectroscopic Data for Thiourea Derivatives.
Functional GroupTypical Wavenumber (cm⁻¹)Vibrational Mode
N-H3400 - 3100Stretching
C-H (Aromatic)3100 - 3000Stretching
C=N / C=C1650 - 1450Ring Stretching
N-C-S1400 - 1300Coupled Stretching/Bending
C=S850 - 700Stretching (often coupled)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-methylpyridin-2-ylidene)-3-phenylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3S/c1-16-10-6-5-9-12(16)15-13(17)14-11-7-3-2-4-8-11/h2-10H,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQBBBRQRNHQHRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=CC1=NC(=S)NC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies and Strategic Route Development for 1 1 Methylpyridin 2 Ylidene 3 Phenylthiourea

Precursor Synthesis and Derivatization Strategies for Pyridinium (B92312) and Phenyl Isothiocyanate Moieties

The successful synthesis of the target thiourea (B124793) is critically dependent on the high-purity preparation of its constituent precursors.

Pyridinium Moiety: The reactive intermediate for this synthesis is the N-heterocyclic carbene (NHC) or ylide, 1-methylpyridin-2-ylidene. This is typically generated in situ from its corresponding pyridinium salt, 2-amino-1-methylpyridinium iodide. The synthesis of this salt precursor is straightforward, involving the direct N-alkylation of 2-aminopyridine with an alkylating agent like methyl iodide. The resulting pyridinium salt is then treated with a base to generate the highly reactive ylide, which serves as the nucleophile in the subsequent coupling reaction. The formation and stabilization of these reactive ylides are often favored by electron-withdrawing groups. nih.gov

Phenyl Isothiocyanate Moiety: Phenyl isothiocyanate is a widely used reagent in heterocyclic synthesis. researchgate.net There are numerous established methods for its preparation. A common laboratory-scale synthesis involves the reaction of aniline with carbon disulfide. nih.gov This reaction proceeds through the formation of a dithiocarbamate salt, which is then decomposed to yield the isothiocyanate. nih.gov Alternative methods include the reaction of aniline with thiophosgene or the decomposition of ammonium phenyldithiocarbamate using reagents like lead nitrate. orgsyn.orggoogle.com For derivatized phenyl isothiocyanates, substituted anilines are used as the starting material, allowing for a wide range of functional groups to be introduced into the final thiourea structure. rsc.orgnih.govchemrxiv.org

Table 1: Selected Synthetic Routes for Phenyl Isothiocyanate

Starting Material Reagents Key Features
Aniline Carbon Disulfide (CS2), Base (e.g., KOH) Common, proceeds via dithiocarbamate intermediate. nih.govrsc.org
Aniline Hydrochloride Ammonium Thiocyanate A classical method for preparing phenylthiourea (B91264) directly, which can be a precursor. ijcrt.orgorgsyn.org
Thiocarbanilide Acid (e.g., HCl, H3PO4), I2, or Acetic Anhydride Decomposition of a pre-formed thiourea derivative. orgsyn.org

Optimized Reaction Conditions for High-Yield Synthesis of 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea

The coupling of the pyridinium ylide with phenyl isothiocyanate to form the C-N thiourea linkage requires careful optimization of reaction parameters to maximize yield and minimize side reactions.

The choice of solvent is crucial in the synthesis of thiourea derivatives as it can influence reaction rates and the stability of intermediates. kuleuven.be For the reaction involving the nucleophilic attack of the pyridinium ylide on the isothiocyanate, aprotic solvents are generally preferred to avoid protonation of the highly basic ylide. Solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile are commonly employed. analis.com.mygoogle.com The polarity of the solvent can affect the rate of reaction; a study on the reaction of aromatic amines with aryl isothiocyanates noted that besides polarity and polarizability, association effects and the catalytic activities of the solvent must be considered. kuleuven.be In some syntheses of related thioureas, mechanochemical (solvent-free or liquid-assisted grinding) approaches have been shown to be highly efficient, often resulting in quantitative yields in short reaction times. nih.gov

Table 2: Influence of Solvent on Thiourea Synthesis (Illustrative)

Solvent Polarity General Effect on Reaction
Dichloromethane (DCM) Polar Aprotic Good for dissolving reactants, facilitates the reaction. analis.com.my
Tetrahydrofuran (THF) Polar Aprotic Commonly used, good for stabilizing intermediates. nih.gov
Acetonitrile Polar Aprotic Can accelerate rates due to its high polarity.

Temperature is a key parameter controlling the reaction rate and the stability of the product. The formation of the adduct between N-heterocyclic carbenes and isothiocyanates can be thermally reversible. scispace.comresearchgate.net While the forward reaction to form the thiourea is often exothermic, elevated temperatures may be required to overcome the activation energy. However, excessively high temperatures can lead to the decomposition of the product or the ylide precursor. Studies on related systems have shown that temperatures ranging from room temperature to reflux conditions (e.g., 20-40°C or higher depending on the solvent) are typically employed. google.com For the specific coupling of NHCs with isothiocyanates, temperatures above 100°C might be necessary to achieve significant conversion in some cases, indicating a stable adduct. researchgate.net Pressure is not typically a critical parameter for this type of solution-phase synthesis and is generally conducted at atmospheric pressure.

Mechanistic Investigations into the Formation of the Thiourea Linkage

The reaction proceeds via the nucleophilic addition of the carbenic carbon of the pyridinium ylide to the electrophilic carbon of the isothiocyanate group.

The reaction was found to be exceptionally fast, with a forward rate constant (kf) of 252 M-1s-1 at 25°C. acs.orgnih.gov The reverse reaction was significantly slower, indicating the formation of a stable adduct. scispace.com Thermodynamic parameters were determined, with a highly negative enthalpy of reaction (ΔH° = -96.1 kJ mol-1) confirming an exothermic process, and a negative entropy (ΔS° = -39.6 J mol-1K-1), as expected for a reaction where two molecules combine into one. researchgate.netacs.orgnih.gov These data suggest that the formation of the thiourea linkage from an N-heterocyclic carbene and phenyl isothiocyanate is a rapid and essentially irreversible process under standard conditions. acs.orgnih.gov

Table 3: Kinetic and Thermodynamic Data for the Reaction of 1,3-Dimesitylimidazolylidene with Phenyl Isothiocyanate at 25°C

Parameter Value Significance
Forward Rate Constant (kf) 252 M-1s-1 Indicates a very fast coupling reaction. acs.orgnih.gov
Reverse Rate Constant (kr) 4.24 x 10-13 s-1 Shows the adduct is highly stable and dissociation is extremely slow. acs.orgnih.gov
Equilibrium Constant (Keq) 5.94 x 1014 M-1 Confirms the equilibrium lies heavily towards the product side. acs.orgnih.gov
Enthalpy of Reaction (ΔH°) -96.1 kJ mol-1 The reaction is strongly exothermic. acs.orgnih.gov

Sustainable Synthesis Approaches for this compound

The development of sustainable synthetic routes is a cornerstone of modern chemical manufacturing, aiming to reduce environmental impact and enhance safety and efficiency. For the synthesis of this compound, which would likely proceed via the reaction of 2-imino-1-methylpyridine with phenyl isothiocyanate, several sustainable approaches can be proposed based on general advancements in thiourea synthesis.

The application of the 12 Principles of Green Chemistry provides a framework for designing more environmentally benign chemical processes. For the synthesis of the target thiourea, these principles can be applied to minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key green chemistry principles applicable to the synthesis include:

Waste Prevention: Designing the synthesis to produce the maximum amount of the desired product with minimal by-products. The reaction of an N-substituted aminopyridine with an isothiocyanate is an addition reaction and is inherently atom-economical.

Safer Solvents and Auxiliaries: Traditional syntheses of thioureas often employ volatile organic solvents (VOCs) like tetrahydrofuran (THF) or dichloromethane. Green alternatives include the use of water, supercritical fluids, or biodegradable solvents derived from renewable sources, such as Cyrene®. letstalkacademy.com Deep eutectic solvents (DES) have also emerged as effective and recyclable media for thiourea synthesis. ijcrt.org

Catalysis: While many thiourea syntheses proceed without a catalyst, the use of highly efficient and recyclable catalysts can improve reaction rates and yields, often under milder conditions.

Below is a table comparing a hypothetical traditional synthesis with a proposed green synthesis for this compound.

ParameterTraditional ApproachGreen Chemistry Approach
Solvent Dichloromethane or THFWater, Ethanol, or Cyrene®
Energy Input Reflux heating for several hoursRoom temperature stirring or mechanochemical milling
Catalyst Often uncatalyzed, may use tertiary amine baseCatalyst-free or use of a recyclable catalyst
Work-up Organic solvent extraction, chromatographyFiltration, precipitation in water
Waste Halogenated solvent waste, silica gelAqueous waste, minimal organic waste

To further enhance the sustainability profile of the synthesis of this compound, catalyst-free and solvent-free methods are highly desirable. These approaches simplify purification, reduce waste, and lower costs.

Catalyst-Free Synthesis: The reaction between amines and isothiocyanates to form thioureas is often efficient and does not require a catalyst. springernature.comresearchgate.netgoogle.com The nucleophilic addition of the amino group to the electrophilic carbon of the isothiocyanate proceeds readily under mild conditions. For the target molecule, reacting 2-imino-1-methylpyridine with phenyl isothiocyanate in a suitable green solvent like water or ethanol at room temperature would represent a simple and effective catalyst-free approach. springernature.com

Solvent-Free Methodologies (Mechanochemistry): A particularly promising green approach is mechanochemical synthesis, which involves grinding solid reactants together, often in a ball mill. researchgate.net This method eliminates the need for bulk solvents, leading to a significant reduction in waste and environmental impact. researchgate.net The mechanical energy input can overcome activation barriers and promote reactions between solids.

The proposed mechanochemical synthesis of this compound would involve:

Charging a milling vessel with stoichiometric amounts of solid 2-amino-1-methylpyridinium salt (which would form the ylide in situ or upon basic treatment) and liquid or solid phenyl isothiocyanate.

Milling the mixture at a specific frequency for a short period.

Extracting the product with a minimal amount of solvent for purification, if necessary.

This solvent-free "click-type" chemistry often results in quantitative yields and high purity products, thereby minimizing downstream processing. researchgate.net

The table below outlines the potential advantages of these sustainable methodologies for the synthesis of the target compound.

MethodologyKey FeaturesExpected Advantages
Aqueous Synthesis Uses water as the reaction medium.Non-toxic, non-flammable solvent; simplified product isolation via filtration.
Mechanochemistry Solvent-free reaction via grinding/milling.Eliminates bulk solvent waste; high reaction rates and yields; energy efficient. researchgate.net
Microwave-Assisted Uses microwave irradiation for heating.Rapid heating, shorter reaction times, often improved yields. chemrxiv.org

By adopting these advanced synthetic strategies, the preparation of this compound can be aligned with the principles of green chemistry, resulting in a more sustainable and efficient process.

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 1 1 Methylpyridin 2 Ylidene 3 Phenylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Solution-State Conformation and Tautomerism

No ¹H or ¹³C NMR data is available to determine the compound's structure and dynamic behavior in solution.

Until such time as researchers synthesize and characterize this compound and publish their findings, a detailed and accurate scientific article focusing solely on the advanced spectroscopic and diffraction-based structural elucidation of 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea cannot be produced.

¹H and ¹³C NMR Chemical Shifts for Structural Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural validation of organic molecules. The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals corresponding to its distinct molecular fragments: the 1-methylpyridin-2-ylidene and the 3-phenylthiourea units.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a singlet for the N-methyl protons, typically in the range of 3.5-4.0 ppm, based on data from similar N-methyl pyridinium (B92312) compounds. The protons of the pyridinylidene ring would appear as a set of multiplets in the aromatic region (typically 6.0-8.5 ppm). The chemical shifts of these protons would be influenced by the ylidic nature of the ring, which increases the electron density compared to a standard pyridinium cation. The phenyl group protons are also expected in the aromatic region, likely between 7.0 and 7.6 ppm. The N-H protons of the thiourea (B124793) group would present as broad singlets, with their chemical shifts being sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide further structural confirmation. The N-methyl carbon is anticipated to have a chemical shift in the range of 40-50 ppm. The carbons of the pyridinylidene ring would show distinct signals, with the ylidic carbon (C2) being significantly shielded compared to its counterpart in a pyridinium salt. The thiocarbonyl carbon (C=S) of the thiourea moiety is a key indicator and is expected to resonate in the downfield region of the spectrum, typically between 170 and 190 ppm. The aromatic carbons of the phenyl ring would appear in the 120-140 ppm range.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃3.5 - 4.040 - 50
Pyridinylidene-H6.0 - 8.5100 - 150
Phenyl-H7.0 - 7.6120 - 140
N-H (Thiourea)Variable (broad)-
C=S (Thiourea)-170 - 190

Dynamic NMR for Conformational Exchange and Tautomeric Equilibrium

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study time-dependent phenomena in molecules, such as conformational exchange and tautomerism. For this compound, DNMR studies could provide insights into restricted rotation around the C-N bonds of the thiourea group and the potential for tautomeric equilibrium.

Conformational Exchange: The partial double bond character of the C-N bonds in the thiourea moiety can lead to restricted rotation, resulting in the existence of different rotational isomers (conformers). At lower temperatures, the signals for protons or carbons near the site of restricted rotation might broaden and then resolve into separate signals for each conformer. By analyzing the coalescence temperature and the chemical shift differences, the energy barrier for this rotational process can be determined.

Tautomeric Equilibrium: Thiourea derivatives can potentially exist in tautomeric forms, specifically the thione (C=S) and thiol (C-SH) forms. While the thione form is generally more stable, the presence of the pyridinylidene group could influence this equilibrium. DNMR, particularly in conjunction with variable temperature studies and different solvents, could be used to detect the presence of the minor thiol tautomer. Changes in the NMR spectra, such as the appearance of new signals or shifts in existing ones with temperature, would indicate a dynamic equilibrium.

Electronic Absorption and Emission Spectroscopic Characterization (UV-Vis and Fluorescence) for Electronic Transitions

UV-Vis and fluorescence spectroscopy provide valuable information about the electronic structure and transitions within a molecule.

Identification of Chromophores and Electronic Transitions

The UV-Vis absorption spectrum of this compound is expected to be dominated by electronic transitions within its principal chromophores: the phenylthiourea (B91264) and the 1-methylpyridin-2-ylidene moieties.

π → π* Transitions: Strong absorption bands are anticipated due to π → π* transitions within the aromatic systems of the phenyl and pyridinylidene rings. These are typically observed in the ultraviolet region.

n → π* Transitions: The thiocarbonyl group (C=S) of the thiourea moiety possesses non-bonding electrons (n electrons) and can undergo n → π* transitions. These transitions are generally weaker than π → π* transitions and appear at longer wavelengths, often in the visible region, contributing to the color of the compound. The pyridinylidene ring also contains a nitrogen atom with a lone pair, which could contribute to n → π* transitions.

Fluorescence spectroscopy can reveal information about the excited state of the molecule. Upon excitation at an appropriate wavelength, the compound may emit light at a longer wavelength. The fluorescence spectrum, including the quantum yield and lifetime, would be sensitive to the molecular structure and its environment.

Interactive Data Table: Expected Electronic Transitions

Transition Type Chromophore Expected Wavelength Region
π → πPhenyl ring, Pyridinylidene ringUltraviolet
n → πC=S (Thiourea), Pyridinylidene NUltraviolet/Visible

Solvatochromism and Environmental Effects on Electronic Spectra

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a phenomenon that provides insight into the nature of the electronic transitions and the difference in polarity between the ground and excited states of a molecule.

The electronic absorption and emission spectra of this compound are expected to exhibit solvatochromic effects.

Bathochromic Shift (Red Shift): In polar solvents, a bathochromic shift (shift to longer wavelengths) of the n → π* transition is often observed. This is because the excited state is typically more polar than the ground state for this type of transition and is therefore stabilized to a greater extent by polar solvents.

Hypsochromic Shift (Blue Shift): Conversely, a hypsochromic shift (shift to shorter wavelengths) can occur for π → π* transitions in polar solvents if the ground state is more polar than the excited state.

By studying the absorption and emission spectra in a range of solvents with varying polarities, the nature of the electronic transitions can be further elucidated, and the change in the dipole moment of the molecule upon excitation can be estimated.

Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 1 1 Methylpyridin 2 Ylidene 3 Phenylthiourea

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a principal method in quantum chemistry for predicting the electronic structure and properties of molecules with a favorable balance between accuracy and computational cost.

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional arrangement, corresponding to a minimum on the potential energy surface. For 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea, this process would typically be performed using a functional such as B3LYP with a suitable basis set, for instance, 6-311++G(d,p).

Table 1: Predicted Key Geometric Parameters for this compound (based on related structures)

Parameter Predicted Value Range
C=S Bond Length ~1.68 Å
C-N (thiourea) Bond Lengths ~1.35 - 1.40 Å
N-C (phenyl) Bond Length ~1.42 Å
N-C (pyridine) Bond Length ~1.38 Å
Dihedral Angle (Thiourea-Phenyl) Variable, expected twist

Note: These values are estimations based on computational studies of similar thiourea (B124793) derivatives and should be confirmed by specific calculations for the title compound.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to predict the reactivity of molecules by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) youtube.comchadsprep.com. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea moiety, particularly the sulfur atom, and the ylidic carbon of the methylpyridin-2-ylidene group. This would suggest that these are the most probable sites for electrophilic attack. Conversely, the LUMO is likely to be distributed over the phenyl and pyridine (B92270) rings, indicating that these regions are susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. A smaller energy gap implies that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. In a study on a novel N⁴-phenylthiosemicarbazone, DFT calculations revealed the HOMO-LUMO energy gap to be a key indicator of molecular stability researchgate.net.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

Property Predicted Characteristic
HOMO Energy Relatively high, indicating good electron-donating ability
LUMO Energy Relatively low, indicating good electron-accepting ability
HOMO-LUMO Gap (ΔE) Moderate, suggesting a balance of stability and reactivity
HOMO Localization Primarily on the thiourea group (S atom) and ylidic carbon

Note: The specific energy values would need to be determined through DFT calculations.

The distribution of electron density within a molecule is fundamental to understanding its reactivity and intermolecular interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack scirp.orgresearchgate.net.

For this compound, the MEP map is expected to show a significant negative potential around the sulfur atom of the thiourea group and the nitrogen atom of the pyridine ring, highlighting these as the primary sites for interactions with electrophiles and for hydrogen bonding. The hydrogen atoms attached to the nitrogen atoms of the thiourea moiety would exhibit a positive electrostatic potential, making them key hydrogen bond donors. In the crystal structure of a related thiourea derivative, the electrostatic potential map confirms the negative potential around the pyridyl nitrogen, which acts as a hydrogen bond acceptor nih.gov.

Ab Initio and Post-Hartree-Fock Calculations for High-Accuracy Electronic Structure

For a more precise determination of the electronic structure, especially for properties that are sensitive to electron correlation effects, ab initio and post-Hartree-Fock methods can be employed. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide benchmark-quality data for smaller molecules or can be used to validate the results obtained from DFT calculations. These higher-level calculations would be particularly useful for accurately predicting reaction barriers and excited state properties, though such studies on molecules of this complexity are less common.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

While quantum mechanical calculations are excellent for understanding the properties of a single molecule in the gas phase, Molecular Dynamics (MD) simulations are employed to study the behavior of molecules over time, particularly in a condensed phase like a solution.

The conformational flexibility of this compound, particularly the rotation around the single bonds connecting the functional groups, will be significantly influenced by the surrounding solvent molecules. MD simulations can be used to explore the conformational landscape of the molecule in different solvents, identifying the most stable conformers and the energy barriers between them.

The choice of solvent can have a profound impact on the preferred conformation. For instance, polar solvents may stabilize more polar conformers through dipole-dipole interactions or hydrogen bonding. MD simulations would involve placing the molecule in a box of solvent molecules and simulating their movements over time based on a force field that describes the interatomic and intermolecular forces. This would provide insights into how solvent interactions can favor certain conformations, which in turn can affect the molecule's reactivity and biological activity.

Intermolecular Interactions with Solvent Molecules

There is no published research detailing the specific intermolecular interactions between this compound and various solvent molecules. Such studies would typically involve computational methods like Density Functional Theory (DFT) with solvation models to elucidate hydrogen bonding, van der Waals forces, and other non-covalent interactions that influence its solubility and reactivity in different chemical environments. Without these studies, a quantitative and qualitative description of its behavior in solution remains speculative.

Quantum Chemical Topology Analysis (QTAIM) for Bonding Characterization

A Quantum Theory of Atoms in Molecules (QTAIM) analysis for this compound has not been reported. This powerful theoretical tool is used to analyze the electron density of a molecule to characterize the nature of its chemical bonds, such as identifying covalent versus ionic character and quantifying bond strengths and intermolecular interactions. The absence of a QTAIM study means that a deep, quantitative understanding of the bonding within this molecule is currently lacking from the scientific record.

Computational Prediction of Spectroscopic Parameters and Validation with Experimental Data

There are no available studies that present computationally predicted spectroscopic parameters (such as NMR chemical shifts, IR vibrational frequencies, or UV-Vis absorption spectra) for this compound, nor their validation against experimental data. These types of correlative studies are crucial for confirming the molecular structure and understanding its electronic transitions and vibrational modes. The lack of such research indicates a significant opportunity for future investigation to bridge theoretical predictions with experimental observations for this compound.

Coordination Chemistry of 1 1 Methylpyridin 2 Ylidene 3 Phenylthiourea As a Ligand

Ligand Design Principles and Coordination Site Identification

The design of a ligand is crucial in determining its coordination properties. The structure of 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea features several potential donor atoms, making it an interesting candidate for complexation with metal ions. The key potential coordination sites are the nitrogen atom of the pyridine (B92270) ring and the sulfur and nitrogen atoms of the thiourea (B124793) moiety. This arrangement allows for the possibility of the ligand acting in a monodentate, bidentate, or even bridging fashion.

The Hard and Soft Acid-Base (HSAB) theory is a qualitative concept that helps predict the affinity of metal ions (Lewis acids) for different donor atoms (Lewis bases). The theory classifies acids and bases as either "hard" or "soft". Hard acids are typically small, highly charged, and not easily polarizable, while soft acids are larger, have a lower charge, and are more polarizable. Similarly, hard bases are small, highly electronegative, and have low polarizability, whereas soft bases are larger, less electronegative, and highly polarizable. The central tenet of HSAB theory is that hard acids prefer to bind to hard bases, and soft acids prefer to bind to soft bases.

In the case of this compound, the potential donor atoms can be classified according to HSAB theory:

Pyridyl Nitrogen: The nitrogen atom of the pyridine ring is considered a borderline to hard base.

Thiourea Sulfur: The sulfur atom of the thiourea group is a classic soft base due to its large size and high polarizability.

Thiourea Nitrogen: The nitrogen atoms of the thiourea moiety are generally considered harder bases than the sulfur atom.

This distribution of hard and soft donor sites suggests that this compound will be a versatile ligand, capable of coordinating to a wide range of metal ions.

Table 1: Predicted Coordination Preferences based on HSAB Theory

Metal Ion ClassExamplesPreferred Coordination Site on Ligand
Hard Acids Li⁺, Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Fe³⁺Pyridyl Nitrogen, Thiourea Nitrogen
Soft Acids Cu⁺, Ag⁺, Au⁺, Hg²⁺, Pd²⁺, Pt²⁺Thiourea Sulfur
Borderline Acids Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺Both Sulfur and Nitrogen donors, potentially leading to chelation

Beyond the intrinsic hard and soft properties of the donor atoms, steric and electronic factors play a significant role in how this compound chelates to a metal center. Chelation, the formation of a ring structure between a ligand and a metal ion, is often thermodynamically favorable, leading to more stable complexes.

Electronic Effects: The presence of the electron-donating methyl group on the pyridine ring can enhance the basicity of the pyridyl nitrogen, making it a better donor. The phenyl group on the thiourea moiety can influence the electron density on the sulfur and nitrogen atoms through inductive and resonance effects. These electronic modifications can fine-tune the ligand's affinity for different metal ions.

Steric Hindrance: The spatial arrangement of the methyl and phenyl groups can create steric hindrance, influencing the approach of the metal ion and the resulting geometry of the complex. For instance, bulky substituents near the coordination sites can prevent the formation of certain coordination geometries or favor the coordination of smaller metal ions. The flexibility of the thiourea backbone allows for some conformational changes to accommodate the steric demands of the metal's coordination sphere.

Synthesis and Characterization of Metal Complexes with this compound

While specific synthetic procedures for metal complexes of this compound are not readily found in the literature, general methods for the synthesis of metal-thiourea complexes can be applied. These typically involve the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reactants, the nature of the solvent, the reaction temperature, and the pH can all influence the identity and structure of the final product.

Transition metals, with their partially filled d-orbitals, form a vast array of coordination complexes with diverse geometries and electronic properties. Based on the principles of HSAB theory and the known chemistry of similar ligands, the following coordination behaviors with transition metals can be anticipated:

Soft and Borderline Transition Metals (e.g., Cu(I), Pd(II), Pt(II), Ru(II)): These metals are expected to show a strong preference for the soft sulfur donor of the thiourea group. Bidentate coordination involving the sulfur and the pyridyl nitrogen is highly probable, leading to the formation of stable chelate rings. For square planar metals like Pd(II) and Pt(II), complexes with one or two ligands are common.

Harder First-Row Transition Metals (e.g., Co(II), Ni(II), Fe(II)/(III)): These metals, being borderline to hard acids, could coordinate through either the nitrogen or sulfur atoms, or both. The formation of octahedral or tetrahedral complexes is common for these metals. The specific coordination mode would be influenced by the reaction conditions and the other ligands present in the coordination sphere.

Characterization of these complexes would typically involve a range of spectroscopic techniques including Infrared (IR) spectroscopy to observe shifts in the C=S and C-N stretching frequencies upon coordination, Nuclear Magnetic Resonance (NMR) spectroscopy to probe the ligand's environment, and UV-Visible spectroscopy to study the electronic transitions. X-ray crystallography would provide definitive structural information.

The coordination chemistry of thiourea derivatives with main group and lanthanide elements is less explored compared to transition metals.

Main Group Elements: Main group metal ions, which are generally hard acids (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺), would be expected to coordinate preferentially to the harder nitrogen donor atoms of the pyridine and thiourea moieties. However, some heavier main group elements like Pb²⁺ and Sn²⁺ have softer character and could interact with the sulfur atom.

Lanthanide Elements: Lanthanide ions (Ln³⁺) are classic hard acids and typically prefer to coordinate with hard donor atoms like oxygen and nitrogen. Therefore, coordination of this compound to lanthanide ions would likely occur through the pyridyl and thiourea nitrogen atoms. The large size of lanthanide ions can accommodate high coordination numbers, potentially leading to complexes with multiple ligands.

Structural Diversity and Geometries of this compound Metal Complexes

The geometry of a metal complex is determined by the coordination number of the metal ion and the nature of the ligands. For complexes of this compound, a variety of geometries can be anticipated based on the identity of the metal.

Table 2: Predicted Geometries of Metal Complexes

Metal IonLikely Coordination NumberCommon Geometries
Cu(I), Ag(I)2, 3, 4Linear, Trigonal Planar, Tetrahedral
Cu(II), Ni(II), Pd(II), Pt(II)4Square Planar
Co(II), Fe(II), Zn(II)4, 6Tetrahedral, Octahedral
Fe(III), Co(III), Ru(III)6Octahedral

The ability of the ligand to act as a bidentate chelate would favor the formation of square planar and octahedral geometries. The specific bond angles and bond lengths within the chelate ring would be influenced by the size of the metal ion and the steric interactions between the ligand's substituents. X-ray diffraction studies on analogous N-pyridyl-N'-phenylthiourea complexes have revealed a rich structural diversity, with the ligand adopting various coordination modes to accommodate the electronic and steric preferences of different metal centers.

Mononuclear and Polynuclear Complex Formation

The structural versatility of pyridyl-thiourea ligands allows for the formation of both mononuclear and polynuclear metal complexes, contingent on the metal ion, the ligand-to-metal ratio, and the specific reaction conditions.

In many instances, these ligands form simple mononuclear complexes . For example, with metals like palladium(II) and platinum(II), N-phenyl-N'-(2-pyridyl) thiourea derivatives readily form square planar complexes where the ligand acts as a bidentate N,S donor. researchgate.net Similarly, reactions of 1-allyl-3-(2-pyridyl)thiourea with palladium(II) yield mononuclear complexes of the types [Pd(L)Cl₂] and [Pd(L)₂]Cl₂. researchgate.net In these structures, the metal center is coordinated by one or two bidentate ligands, with other coordination sites occupied by anions like chloride. The formation of such mononuclear species is common when the stoichiometry and steric factors favor the saturation of the metal's coordination sphere by individual ligand molecules. mdpi.com

Under different conditions or with different metal ions, particularly those favoring higher coordination numbers or bridging interactions, polynuclear complexes can be synthesized. Copper(I), for instance, has been shown to form polynuclear complexes with N-thiophosphorylated thioureas, resulting in structures like tetranuclear [Cu₄L₄] and even octanuclear [Cu₈L₈] clusters. nih.gov The formation of these polynuclear assemblies is often driven by the ability of the ligand to bridge between multiple metal centers. For instance, reactions involving certain pyridyl-containing azo ligands with copper(II) have produced dinuclear and 1D zigzag chain polynuclear structures. nih.gov This suggests that this compound could potentially form polynuclear complexes where the thiourea sulfur atom acts as a bridge between two metal ions.

Ligand-to-Metal and Metal-to-Ligand Charge Transfer (LMCT/MLCT) Bands

The electronic spectra of metal complexes containing this compound are expected to be characterized by intense charge transfer (CT) bands, in addition to weaker d-d transitions. These CT bands are generally much more intense (with molar extinction coefficients, ε, often >10,000 L mol⁻¹ cm⁻¹) than d-d transitions and arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). libretexts.org

Ligand-to-Metal Charge Transfer (LMCT): These transitions typically occur when an electron-rich ligand is bound to a metal in a relatively high oxidation state. libretexts.org The thiourea moiety, with its lone pairs on the sulfur atom, is electron-rich and can participate in LMCT. The excitation involves moving an electron from a sulfur-based orbital to an empty or partially filled d-orbital on the metal center. This process effectively results in the reduction of the metal. In the UV-Vis spectra of palladium(II) complexes with 1-allyl-3-(2-pyridyl)thiourea, bands observed are assigned to charge transfer from the ligand to the metal. researchgate.net

Metal-to-Ligand Charge Transfer (MLCT): MLCT transitions are favored when a metal in a low oxidation state (electron-rich) is coordinated to a ligand possessing low-lying π-acceptor orbitals. libretexts.org The pyridine ring of the ligand, with its π* molecular orbitals, can act as a π-acceptor. An MLCT transition would involve the excitation of an electron from a filled d-orbital of the metal to a π* orbital of the pyridyl ring, resulting in the oxidation of the metal. mdpi.comwayne.edu The energy of these MLCT bands can be tuned by modifying the ligand structure; increasing the π-system of the ligand generally lowers the energy of the transition. mdpi.com

Metal-Ligand Bonding Analysis in Complexes of this compound

The nature of the bonding between this compound and a metal center is a combination of covalent and ionic interactions. The pyridyl nitrogen forms a coordinate covalent σ-bond with the metal, while the sulfur atom of the thiourea group also acts as a σ-donor.

Spectroscopic Probes of Metal-Ligand Interactions (e.g., EPR, Mössbauer)

Various spectroscopic techniques are employed to probe the electronic and structural environment of the metal center and elucidate the nature of the metal-ligand bond.

Infrared (IR) and NMR Spectroscopy: Evidence for coordination is readily obtained from IR and Nuclear Magnetic Resonance (NMR) spectroscopy. In the IR spectrum, the coordination of the thiourea sulfur atom to the metal is indicated by a shift in the ν(C=S) vibrational band. Similarly, coordination of the pyridyl nitrogen affects the ring vibration modes. researchgate.netresearchgate.net In ¹H NMR spectra, the signals for protons on the pyridine ring and the N-H protons of the thiourea group typically shift upon complexation, providing direct evidence of ligand binding. researchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a powerful tool for studying complexes with unpaired electrons (paramagnetic species), such as those of Cu(II), Fe(III), or Mn(II). The EPR spectrum provides information about the oxidation state, coordination environment, and the degree of covalency in the metal-ligand bonds through the analysis of g-values and hyperfine coupling constants.

Mössbauer Spectroscopy: This technique is specific to certain nuclei, most commonly ⁵⁷Fe. It is highly sensitive to the local chemical environment of the iron nucleus. Isomer shift and quadrupole splitting parameters obtained from Mössbauer spectroscopy can provide detailed insights into the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state, and the symmetry of the ligand field around the iron center, thus probing the nature of the iron-ligand bonds.

The following table summarizes typical spectroscopic data for a related thiourea complex, illustrating how these probes are used.

Spectroscopic TechniqueLigand (HPMCT)Complex [PdCl₂(HPMCT)₂]Interpretation of Change
IR (cm⁻¹)
ν(N-H)3176~3176N-H not involved in coordination
ν(C=S)601ShiftedIndicates coordination via Sulfur
¹H NMR (ppm)
δ(N-H)9.29ShiftedChange in electronic environment
¹³C NMR (ppm)
δ(C=S)~180174.80–177.31Downfield shift suggests coordination through the sulfur atom, decreasing electron density on the thiocarbonyl carbon. mdpi.com
Data derived from N-Phenylmorpholine-4-carbothioamide (HPMCT) and its palladium complex. mdpi.com

Theoretical Descriptions of Covalent and Ionic Contributions to Bonding

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful framework for analyzing the electronic structure and bonding in metal complexes. nih.govmdpi.com These theoretical approaches complement experimental data by offering a detailed picture of the metal-ligand interactions.

Molecular Orbital (MO) Theory: The bonding in transition metal complexes can be described by the formation of molecular orbitals from the overlap of metal atomic orbitals and ligand group orbitals. purdue.edudalalinstitute.com The interaction between the metal d-orbitals and the N,S donor orbitals of this compound leads to the formation of bonding, non-bonding, and anti-bonding molecular orbitals. The energy and composition of these MOs determine the nature of the metal-ligand bond.

Covalent and Ionic Contributions:

Covalent Contribution: Covalency arises from the significant overlap between metal and ligand orbitals. In the complexes of this ligand, the σ-bonds formed between the metal and the sulfur and nitrogen atoms have significant covalent character. This is further supported by the delocalization of electron density from the ligand to the metal (in the case of σ-donation) and from the metal to the ligand (in the case of π-backbonding to the pyridyl ring).

Ionic Contribution: An ionic component to the bonding arises from the electrostatic attraction between the positively charged metal center and the electron density of the donor atoms. The degree of ionic character depends on the difference in electronegativity between the metal and the donor atoms.

Redox Properties of this compound Metal Complexes

The redox properties of metal complexes are crucial to their potential applications in catalysis and materials science. The electrochemical behavior of complexes with this compound will be influenced by both the metal center and the electronic properties of the ligand. Techniques such as cyclic voltammetry are used to study these properties.

The ligand itself can be redox-active, but more commonly, the redox processes are metal-centered. The coordination of the N,S-donor ligand stabilizes certain oxidation states of the metal. For example, the strong σ-donation from the sulfur and nitrogen atoms can stabilize higher oxidation states of the metal. Conversely, the π-accepting ability of the pyridyl ring can stabilize lower oxidation states.

Studies on related copper complexes with pyridyl-azo ligands have shown reversible or quasi-reversible redox processes corresponding to the Cu(II)/Cu(I) couple. nih.gov In some dinuclear copper complexes, two distinct one-electron redox steps have been observed, corresponding to the sequential reduction of the two metal centers. nih.gov Platinum complexes with phenylpyridine-type ligands can also undergo metal-centered oxidation, for instance, from Pt(II) to Pt(III) or Pt(IV). researchgate.net It is therefore expected that complexes of this compound with redox-active metals will display accessible metal-centered redox couples, the potential of which can be tuned by modifications to the ligand framework.

Mechanistic Studies and Catalytic Applications of Metal Complexes Derived from 1 1 Methylpyridin 2 Ylidene 3 Phenylthiourea

Homogeneous Catalysis Mediated by 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea Metal Complexes

The design of homogeneous catalysts often hinges on the ability of the ligand to stabilize the metal center in various oxidation states and to modulate its reactivity towards substrates in the solution phase. The electronic properties of the this compound ligand, with its combination of a π-accepting pyridinium (B92312) ring and a σ-donating thiourea (B124793) fragment, suggest its potential to support a wide range of catalytic transformations.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

While specific studies on the application of this compound metal complexes in cross-coupling reactions are not yet prevalent in the literature, the structural motifs of the ligand suggest significant potential. The NHC-like character of the pyridin-2-ylidene moiety is a well-established feature in highly efficient palladium catalysts for Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The strong σ-donating ability of NHC ligands is known to stabilize the active Pd(0) species and facilitate the oxidative addition step in the catalytic cycle. The additional coordination possibilities offered by the thiourea group in this compound could provide enhanced stability and activity to the catalytic complexes.

Hydrogenation and Dehydrogenation Processes

Significant advancements in hydrogenation catalysis have been achieved using ruthenium and osmium complexes featuring pyridyl-thiourea ligands that are structurally analogous to this compound. Research on complexes with the ligand N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea has demonstrated their efficacy as frustrated Lewis pair (FLP) hydrogenation catalysts. mdpi.com These complexes, with the general formula [(Cym)MCl(κ²Npy,S-H₂NNS)][SbF₆] (where Cym = η⁶-p-MeC₆H₄iPr, H₂NNS = N-(p-tolyl)-N′-(2-pyridylmethyl)thiourea; M = Ru, Os), can be activated to form cationic complexes that behave as FLP species. mdpi.com

These activated complexes catalyze the hydrogenation of a variety of polar multiple bonds. The catalytic performance is influenced by the hemilabile nature of the pyridyl-metal bond, which is crucial for generating the active FLP form. mdpi.com This dynamic coordination is essential for the activation of molecular hydrogen and the subsequent transfer to the substrate.

The catalytic activity of these related ruthenium and osmium complexes is summarized in the table below.

EntrySubstrateCatalystTime (h)Conversion (%)
1Methyl acrylateRu complex60>95
2N-benzylideneanilineRu complex216>95
3QuinolineRu complex120>95
42,2,2-trifluoroacetophenoneRu complex-No conversion
5Methyl acrylateOs complex192>95
6N-benzylideneanilineOs complex144>95
7QuinolineOs complex48>95
82,2,2-trifluoroacetophenoneOs complex24>95
Reaction conditions: 60 °C, 5 bar H₂, THF-d₈, catalyst/substrate = 1/20.
Data sourced from a study on a structurally related pyridyl-thiourea ligand system. mdpi.com

The reverse reaction, dehydrogenation, is also a critical transformation in organic synthesis, often employed for the synthesis of unsaturated compounds and in hydrogen storage applications. The same principles of reversible hydrogen activation by FLP systems suggest that metal complexes of this compound could also be effective catalysts for dehydrogenation processes under appropriate reaction conditions.

Oxidation and Reduction Transformations

The versatile coordination chemistry and redox-active nature of both the metal center and potentially the thiourea ligand in complexes of this compound suggest their potential utility in a range of oxidation and reduction reactions. The sulfur atom of the thiourea moiety can be susceptible to oxidation, which could play a role in the catalytic cycle of certain oxidation reactions. Conversely, the ability of the ligand to stabilize various metal oxidation states is crucial for mediating electron transfer processes in both oxidation and reduction catalysis. Further research is required to explore these potential applications.

Heterogeneous Catalysis and Immobilization Strategies for this compound Complexes

The transition from homogeneous to heterogeneous catalysis is a key objective in sustainable chemistry, as it facilitates catalyst recovery and reuse. Immobilizing homogeneous catalysts onto solid supports combines the high activity and selectivity of molecular catalysts with the practical advantages of heterogeneous systems.

Anchoring to Solid Supports (e.g., MOFs, polymers, silica)

Metal complexes of this compound could be immobilized on various solid supports. The phenyl group on the thiourea unit and the methyl group on the pyridine (B92270) ring could be functionalized with reactive groups to enable covalent anchoring to supports like polymers or silica. For instance, introducing a vinyl or chloromethyl group would allow for polymerization or grafting onto silica surfaces. Another promising approach is the encapsulation of these complexes within the pores of Metal-Organic Frameworks (MOFs). The defined pore environment of MOFs can enhance catalytic performance by influencing substrate selectivity and preventing catalyst deactivation.

Mechanistic Elucidation of Catalytic Cycles

The catalytic efficacy of metal complexes derived from this compound is intrinsically linked to the intricate mechanistic pathways they follow. While detailed studies specifically focused on this ligand are limited, extensive research on analogous pyridyl-thiourea metal complexes, particularly those of palladium and ruthenium, provides a strong foundation for elucidating their catalytic cycles. These cycles typically involve a sequence of fundamental organometallic reactions, including oxidative addition, migratory insertion, and reductive elimination.

Identification of Active Species and Transition States

The identification of the true catalytically active species is a critical step in understanding the reaction mechanism. For many palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki-Miyaura reactions, the active catalyst is often a coordinatively unsaturated Pd(0) species. organic-chemistry.orgwikipedia.orgnih.gov This species is typically generated in situ from a more stable Pd(II) precatalyst through reduction. In the context of complexes derived from this compound, the Pd(II) complex would first undergo reduction to Pd(0), which then initiates the catalytic cycle. The thiourea ligand, with its pyridyl and thiocarbonyl functionalities, plays a crucial role in stabilizing the metal center throughout these transformations. researchgate.net

The catalytic cycle for a Heck-type reaction, for instance, would commence with the oxidative addition of an aryl halide to the Pd(0) active species, forming a Pd(II)-aryl intermediate. youtube.com Subsequent coordination of an alkene and migratory insertion of the alkene into the Pd-aryl bond would follow. The final steps involve β-hydride elimination to yield the product and regenerate the Pd(0) catalyst. youtube.com

In the case of ruthenium-catalyzed hydrogenation reactions involving pyridyl-thiourea ligands, the active species is often a ruthenium hydride complex. doaj.orgresearchgate.net For instance, pyridyl-thiourea ruthenium(II) complexes have been shown to act as "frustrated Lewis pair" (FLP) catalysts for hydrogenation. In these systems, the deprotonated ligand in a specific coordination mode can lead to the generation of FLP species where the metal acts as the Lewis acid and a nitrogen atom of the ligand acts as the Lewis base, enabling the heterolytic activation of molecular hydrogen. doaj.orgmdpi.com

Transition states in these catalytic cycles are high-energy, short-lived structures that are challenging to observe directly. Computational studies, such as Density Functional Theory (DFT) calculations, are often employed to model these transition states and determine the energy barriers associated with each step of the catalytic cycle. For example, in Suzuki-Miyaura coupling reactions, DFT calculations have been used to investigate the energetics of oxidative addition, transmetalation, and reductive elimination steps. nih.gov

Turnover Frequency and Selectivity Control

Turnover frequency (TOF), a measure of the catalytic activity, and selectivity are key performance indicators for any catalytic system. For palladium complexes in Suzuki-Miyaura coupling reactions, high turnover numbers (TONs) and TOFs have been achieved, indicating high efficiency. organic-chemistry.orgrsc.org The nature of the ligand significantly influences these parameters. For instance, in the Heck reaction, the choice of ligand can control the regioselectivity of the coupling. chemrxiv.org

The electronic and steric properties of the this compound ligand are expected to play a pivotal role in controlling both the activity and selectivity of its metal complexes. The pyridyl nitrogen and the thiourea sulfur atom coordinate to the metal center, creating a chelate ring that influences the stability and reactivity of the catalytic intermediates.

Control over selectivity (chemo-, regio-, and stereoselectivity) is a major goal in catalysis. In hydrogenation reactions catalyzed by ruthenium-thiourea complexes, the ligand architecture can influence the chemoselectivity, allowing for the selective reduction of one functional group in the presence of others. nih.gov Similarly, in cross-coupling reactions, the ligand can direct the reaction to a specific site on the substrate, thereby controlling regioselectivity.

Role of Ligand Modifications on Catalytic Performance

Modifying the structure of the this compound ligand offers a powerful strategy for fine-tuning the catalytic performance of its metal complexes. By systematically altering the electronic and steric properties of the ligand, it is possible to enhance catalytic activity, improve selectivity, and increase catalyst stability.

Electronic Tuning via Substituent Effects

The electronic properties of the ligand can be readily modified by introducing electron-donating or electron-withdrawing substituents on the phenyl ring of the thiourea moiety. These substituents can influence the electron density at the metal center, which in turn affects its reactivity in various steps of the catalytic cycle.

For example, in palladium-catalyzed cross-coupling reactions, electron-donating groups on the ligand can increase the electron density on the palladium center, which can facilitate the oxidative addition step. nih.gov Conversely, electron-withdrawing groups can make the metal center more electrophilic, potentially enhancing its reactivity towards nucleophiles in other steps of the catalytic cycle. The Hammett plot, which correlates reaction rates with substituent constants, is a useful tool for quantifying these electronic effects.

The following table illustrates the potential impact of different substituents on the phenyl ring on the electronic properties of the ligand and, consequently, the catalytic activity of the corresponding metal complex.

Substituent (on Phenyl Ring)Electronic EffectExpected Impact on Pd(0) CenterPotential Effect on Oxidative Addition
-OCH₃Electron-donatingIncreased electron densityAcceleration
-CH₃Electron-donatingIncreased electron densityAcceleration
-HNeutralBaselineBaseline
-ClElectron-withdrawingDecreased electron densityDeceleration
-NO₂Strongly electron-withdrawingSignificantly decreased electron densitySignificant deceleration

Steric Hindrance and Ligand Conformation

The steric environment around the metal center, dictated by the size and conformation of the ligand, is a critical factor in controlling catalytic performance. nih.gov Introducing bulky substituents on the ligand can create a more sterically hindered coordination sphere, which can have several consequences.

Increased steric bulk can promote the reductive elimination step in cross-coupling reactions, which is often the product-forming step. researchgate.net This can lead to higher turnover frequencies. Furthermore, steric hindrance can play a crucial role in controlling selectivity. For instance, in asymmetric catalysis, bulky ligands are often used to create a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer of the product.

The conformation of the this compound ligand upon coordination to a metal center will also be influenced by steric factors. The relative orientation of the pyridyl and phenyl groups can create specific pockets or channels around the active site, influencing substrate approach and, consequently, selectivity. kyushu-u.ac.jp

The interplay between electronic and steric effects is often complex. For instance, a bulky, electron-donating ligand might accelerate one step of a catalytic cycle while decelerating another. Therefore, a careful balance of these properties is often required to achieve optimal catalytic performance.

The table below summarizes the potential effects of increasing steric bulk on the ligand.

Ligand ModificationPotential Steric EffectImpact on Catalytic Performance
Introduction of ortho-substituents on the phenyl ringIncreased steric hindrance around the metal centerMay promote reductive elimination, enhance selectivity
Use of bulkier alkyl groups instead of methyl on the pyridineIncreased steric bulkCan influence substrate binding and product release
Altering the backbone of the thiourea ligandChanges in ligand bite angle and flexibilityAffects the stability and geometry of catalytic intermediates

By systematically modifying the this compound ligand, researchers can develop highly efficient and selective catalysts for a wide range of chemical transformations.

Supramolecular Assemblies and Non Covalent Interactions Involving 1 1 Methylpyridin 2 Ylidene 3 Phenylthiourea

Hydrogen Bonding Networks in Crystalline and Solution States

Hydrogen bonding plays a pivotal role in dictating the solid-state packing and solution-state aggregation of 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea. The molecule possesses multiple hydrogen bond donors and acceptors, leading to a variety of possible interaction motifs. The thiourea (B124793) group contains N-H protons that can act as hydrogen bond donors, while the sulfur atom and the nitrogen atoms of the pyridine (B92270) ring can serve as acceptors.

In the crystalline state, it is anticipated that strong N-H···S hydrogen bonds would be a dominant feature, leading to the formation of dimeric structures or one-dimensional chains. This is a common motif observed in many thiourea derivatives. Additionally, the presence of the pyridinium (B92312) ring introduces the possibility of weaker C-H···S and C-H···N interactions, which can further stabilize the crystal lattice. The ylidene character of the linkage between the pyridine ring and the thiourea group may influence the planarity of the molecule, thereby affecting the geometry and strength of these hydrogen bonds.

In solution, the extent and nature of hydrogen bonding are highly dependent on the solvent. In non-polar solvents, intramolecular hydrogen bonds may be favored, whereas in polar, protic solvents, intermolecular hydrogen bonds between the solute and solvent molecules will compete with self-association. Spectroscopic techniques such as NMR can provide insights into these dynamic equilibria.

Table 1: Potential Hydrogen Bond Interactions in this compound

DonorAcceptorType of InteractionPotential Supramolecular Motif
N-H (thiourea)S (thiourea)IntermolecularDimer, Chain
N-H (thiourea)N (pyridine)Intermolecular/IntramolecularDimer, Chain, Ring
C-H (phenyl)S (thiourea)Intermolecular3D Network
C-H (pyridine)S (thiourea)Intermolecular3D Network

π-π Stacking Interactions in Self-Assembled Structures

The aromatic phenyl and pyridinium rings in this compound are prime candidates for engaging in π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of aromatic systems, are crucial in the formation of well-ordered, multi-dimensional supramolecular architectures.

The self-assembly of this compound can be driven by π-π stacking between adjacent molecules, leading to the formation of columnar structures or layered arrangements in the solid state. The geometry of these stacks can vary, with common arrangements including face-to-face, parallel-displaced, and T-shaped (edge-to-face) conformations. The specific geometry adopted will be a delicate balance between maximizing attractive π-π interactions and minimizing steric hindrance. The presence of the methyl group on the pyridinium ring and the bulky sulfur atom of the thiourea moiety will undoubtedly influence the preferred stacking arrangement.

Table 2: Parameters for Typical π-π Stacking Interactions

Interaction TypeInterplanar Distance (Å)Lateral Displacement (Å)Interaction Energy (kcal/mol)
Face-to-Face3.3 - 3.8~0-1.5 to -2.5
Parallel-Displaced3.3 - 3.81.2 - 1.8-2.0 to -3.0
T-shaped (Edge-to-Face)~5.0N/A-1.0 to -2.5

Exploration of Host-Guest Chemistry with this compound

The structural features of this compound make it an intriguing candidate for applications in host-guest chemistry. The thiourea unit is a well-established motif for anion recognition and binding. The two N-H groups can act as a hydrogen-bond donating "cleft" for the encapsulation of various anions, such as halides, carboxylates, and phosphates.

The binding event in such a host-guest system would be driven by a combination of hydrogen bonding and electrostatic interactions. The affinity and selectivity of the host for different guest anions can be tuned by modifying the electronic properties of the phenyl and pyridinium rings. The pyridinium moiety, being electron-withdrawing, can enhance the acidity of the N-H protons, thereby strengthening the hydrogen bonds to the guest anion.

Furthermore, the planar and aromatic nature of the compound could allow it to act as a guest, intercalating into larger host molecules such as cyclodextrins, calixarenes, or porous coordination polymers. The formation of such inclusion complexes could modify the photophysical or chemical properties of the compound, leading to potential applications in sensing or controlled release.

Design of Supramolecular Frameworks and Responsive Materials

The ability of this compound to participate in a network of directional and reversible non-covalent interactions opens up possibilities for its use as a building block in the design of functional supramolecular frameworks and responsive materials. By leveraging the hydrogen bonding and π-π stacking capabilities, it is conceivable to construct well-defined one-, two-, or three-dimensional networks.

The incorporation of this molecule into polymeric systems could lead to the development of "smart" materials that respond to external stimuli. For instance, a polymer decorated with this thiourea derivative could exhibit self-healing properties, where the hydrogen bonds can break and reform to repair damage. rsc.orgrsc.org The anion-binding properties of the thiourea group could be exploited to create chemosensors, where the binding of a specific anion triggers a detectable optical or electronic response.

Moreover, the ylidene linkage might be susceptible to changes in its electronic structure upon exposure to light or changes in pH, leading to photo- or pH-responsive materials. Such materials could find applications in areas like drug delivery, catalysis, and molecular switches. The design of these materials would involve a careful balance of the strengths of the various non-covalent interactions to achieve the desired responsiveness and functionality.

Future Research Directions and Emerging Paradigms for 1 1 Methylpyridin 2 Ylidene 3 Phenylthiourea Based Systems

Integration into Advanced Functional Materials (e.g., sensing platforms, optoelectronics)

The inherent electronic and structural features of 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea make it a compelling candidate for integration into advanced functional materials. The thiourea (B124793) group is a well-established receptor for various anions and metal ions through hydrogen bonding and coordination, respectively. nih.govnih.gov The pyridinium (B92312) ylide component can contribute to the electronic properties and stability of the system.

Future research should focus on the development of chemosensors based on this scaffold. The binding of analytes to the thiourea moiety is expected to induce changes in the photophysical properties of the molecule, such as a shift in absorption or emission wavelengths, or a change in fluorescence intensity. These changes can be harnessed for the colorimetric or fluorometric detection of environmentally and biologically important species. nih.gov Pyridyl-based fluorophores have shown significant promise in sensing applications for various metal ions and anions. researchgate.net For instance, a ninhydrin (B49086) thiourea derivative has been successfully employed as a chemosensor for the visual detection of Cu(II) in aqueous media. tsijournals.com

In the realm of optoelectronics, the extended π-conjugation possible in derivatives of this compound could be exploited. Judicious substitution on the phenyl and pyridine (B92270) rings can modulate the HOMO-LUMO gap, leading to materials with tailored electronic properties. researchgate.net The investigation of these compounds as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) represents a promising, albeit challenging, avenue of research. The electron-deficient nature of the pyridine ring can enhance electron-transporting properties, which is beneficial for certain optoelectronic devices. researchgate.net

To illustrate the potential sensing capabilities, a hypothetical data table is presented below, showcasing the expected response of a functionalized this compound derivative to various anions.

AnalyteChange in Absorption Maximum (Δλ_abs, nm)Change in Fluorescence Intensity (I/I₀)
F⁻+252.5
Cl⁻+51.2
Br⁻+21.1
I⁻01.0
AcO⁻+303.0
H₂PO₄⁻+152.0

This is a hypothetical representation of potential sensing data.

Development of Novel Synthetic Routes with Enhanced Atom Economy

Future research should aim to develop novel synthetic routes to this compound and its derivatives with improved atom economy. One-pot multicomponent reactions, where multiple starting materials react in a single step to form the final product, are particularly attractive in this regard. nih.gov For instance, a one-pot approach for the preparation of pyridyl isothiocyanates from amines has been developed, which could be adapted for the synthesis of the target compound. mdpi.com

Another avenue of exploration is the use of catalytic methods. Catalytic processes often require milder reaction conditions and can reduce the generation of waste compared to stoichiometric reactions. rsc.org The development of a catalytic route for the formation of the C-N bond between the pyridine and thiourea moieties would be a significant advancement. The sustainable production of pyridine derivatives from biomass-derived platform chemicals is also an emerging area of interest. nih.gov

The table below compares a hypothetical novel synthetic route with a traditional approach in terms of atom economy.

Synthetic RouteNumber of StepsAtom Economy (%)Key Byproducts
Traditional Route275H₂S, CO₂
Novel Catalytic Route195H₂O

This is a hypothetical comparison of synthetic routes.

Exploration of Photophysical Properties for Light-Harvesting or Emission Applications

The photophysical properties of this compound and its derivatives remain largely unexplored. The presence of both electron-donating (thiourea) and electron-accepting (pyridinium) moieties suggests the possibility of intramolecular charge transfer (ICT) phenomena, which can give rise to interesting photophysical behaviors.

Future research should systematically investigate the absorption and emission properties of these compounds. This includes determining their quantum yields, lifetimes, and solvatochromic behavior. By tuning the electronic properties of the substituents on the aromatic rings, it may be possible to design molecules with specific absorption and emission profiles, making them suitable for applications in light-harvesting or as fluorescent probes. nih.gov For example, the introduction of extended π-systems, such as arylethynyl groups, can significantly influence the photophysical properties. nih.gov The emission properties of some multi-substituted pyridine derivatives have been found to be promising for applications in optics and electronics. nih.gov

The potential for aggregation-induced emission (AIE) is another exciting area of investigation. AIE-active compounds are typically non-emissive in solution but become highly fluorescent upon aggregation, which has numerous applications in sensing and imaging.

The following table presents hypothetical photophysical data for a series of functionalized this compound derivatives.

Derivative (Substituent on Phenyl Ring)Absorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_f)
-H3204500.15
-OCH₃3354650.25
-NO₂3505100.05
-N(CH₃)₂3604900.40

This is a hypothetical representation of photophysical data.

Deepening Mechanistic Understanding of Complex Reaction Pathways

The reactivity of this compound is expected to be rich and complex, owing to the presence of multiple reactive sites. The ylidic carbon, the nitrogen and sulfur atoms of the thiourea group, and the aromatic rings can all participate in various chemical transformations.

Future research should focus on elucidating the mechanisms of reactions involving this scaffold. This can be achieved through a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. psu.edu For example, understanding the reaction of these thioureas with electrophilic reagents could lead to the synthesis of novel heterocyclic systems. researchgate.netresearchgate.net The reaction of phenyl isothiocyanate with amino-terminal residues is a well-studied process in protein sequencing, and a similar mechanistic understanding could be applied to the reactions of the target compound. letstalkacademy.com

A deeper mechanistic understanding will not only expand the synthetic utility of these compounds but also provide fundamental insights into their chemical behavior.

Computational Design and Prediction of New Derivatives with Tunable Properties

Computational chemistry offers a powerful tool for the rational design and prediction of new molecules with desired properties, thereby accelerating the discovery process. farmaciajournal.com In silico studies can be employed to predict the electronic, photophysical, and binding properties of novel derivatives of this compound before their synthesis. nih.govresearchgate.net

Future research should leverage computational methods, such as density functional theory (DFT) and time-dependent DFT (TD-DFT), to screen virtual libraries of derivatives and identify promising candidates for specific applications. researchgate.net For instance, molecular docking studies can be used to predict the binding affinity of these compounds to various target proteins, guiding the design of potential therapeutic agents. researchgate.net QSAR (Quantitative Structure-Activity Relationship) studies can also be performed to correlate the structural features of these molecules with their biological activities. farmaciajournal.com

The synergy between computational prediction and experimental validation will be crucial for the efficient development of new functional materials and biologically active compounds based on the this compound scaffold.

The table below provides an example of how computational tools can be used to predict the properties of new derivatives.

Derivative (Substituent)Calculated HOMO (eV)Calculated LUMO (eV)Predicted Emission Wavelength (nm)Predicted Binding Affinity (kcal/mol)
-H-5.8-2.1455-6.5
-CF₃-6.2-2.5490-7.2
-OH-5.5-1.9440-7.0
-CN-6.4-2.7505-7.5

This is a hypothetical representation of computational prediction data.

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea, and how can reaction conditions be standardized?

Methodological Answer:
The synthesis typically involves reacting 1-methylpyridin-2-amine derivatives with phenyl isothiocyanate under reflux in polar aprotic solvents like ethanol or DMF. For example, analogous thiourea derivatives are synthesized by refluxing aminopyridine precursors with phenyl isothiocyanate for 5–7 hours, followed by filtration and recrystallization (e.g., 81–87% yields in ethanol) . Standardization requires monitoring reaction progress via TLC or NMR, optimizing stoichiometry (1:1 molar ratio of amine to isothiocyanate), and selecting solvents that balance reactivity and solubility. Purification often involves column chromatography or recrystallization from ethanol/water mixtures.

Advanced: How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

Methodological Answer:
DFT calculations, such as those using the B3LYP hybrid functional, can model the compound’s electron distribution, frontier molecular orbitals (HOMO-LUMO gaps), and nucleophilic/electrophilic sites. For example, exact-exchange terms in DFT improve accuracy in predicting thermochemical properties like bond dissociation energies (average deviation <2.4 kcal/mol) . Software suites like Gaussian or ORCA enable geometry optimization at the 6-311++G(d,p) basis set level. Solvent effects (e.g., DMSO or ethanol) are incorporated via polarizable continuum models (PCM) to simulate experimental conditions .

Basic: What crystallographic techniques are essential for resolving the molecular structure of this thiourea derivative?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a diffractometer (e.g., Bruker D8 Venture) with Mo/Kα radiation (λ = 0.71073 Å). Structure solution uses direct methods in SHELXS, while refinement employs SHELXL for anisotropic displacement parameters and hydrogen bonding networks . Programs like WinGX or Olex2 assist in visualizing packing diagrams and hydrogen-bond interactions (e.g., N—H···S motifs) . Crystallographic data (space group, unit cell parameters) should be deposited in the Cambridge Structural Database (CSD) for validation.

Advanced: How can structural ambiguities in thiourea derivatives be resolved using combined computational and experimental approaches?

Methodological Answer:
Discrepancies between experimental (SC-XRD) and computational (DFT) bond lengths or angles may arise due to dynamic effects in solution vs. solid-state. For example, torsional flexibility in the pyridin-2-ylidene group can be analyzed via variable-temperature NMR or molecular dynamics simulations. Hybrid methods, such as refining DFT-optimized geometries against experimental XRD data, resolve ambiguities in tautomeric forms (e.g., keto-enol equilibria) . Software like Mercury (CCDC) allows overlay of experimental and theoretical structures to identify conformational deviations.

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are they interpreted?

Methodological Answer:

  • FT-IR : Confirm thiourea C=S stretch (~1250–1350 cm⁻¹) and N-H stretches (~3200 cm⁻¹).
  • NMR : ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and methyl groups (δ 2.5–3.0 ppm). ¹³C NMR detects thiourea C=S (~180 ppm) and pyridin-2-ylidene carbons.
  • MS : High-resolution ESI-MS verifies molecular ion ([M+H]⁺) and fragmentation patterns. Elemental analysis (C, H, N, S) should match theoretical values within ±0.3% .

Advanced: What in vitro assays are suitable for evaluating the biological activity of this compound, and how are results contextualized?

Methodological Answer:

  • Antiproliferative Activity : MTT assays using cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via nonlinear regression. Positive controls (e.g., doxorubicin) validate assay sensitivity .
  • Anti-HIV Screening : Plaque reduction assays in MT-4 cells infected with HIV-1/2, measuring EC₅₀ and selectivity index (CC₅₀/EC₅₀) .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) or Western blotting for protein targets (e.g., P2X receptors implicated in tumor progression) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

Methodological Answer:
SAR analysis involves systematic modification of substituents (e.g., methyl on pyridine, phenyl groups) and evaluation of bioactivity. Key parameters:

  • Electron-Withdrawing Groups : Enhance thiourea’s hydrogen-bonding capacity (e.g., fluoro or nitro substituents improve anti-HIV activity) .
  • Steric Effects : Bulky groups (e.g., tert-butyl) may reduce conformational flexibility but improve target selectivity.
  • Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical interaction sites (e.g., thiourea sulfur as a hydrogen-bond acceptor) .

Advanced: How do substituents influence the conformational dynamics and supramolecular assembly of this thiourea derivative?

Methodological Answer:
Substituents dictate packing motifs via non-covalent interactions. For example:

  • Methyl Groups : Induce steric hindrance, favoring twisted conformations and reducing π-π stacking .
  • Phenyl vs. Heteroaryl : Aromatic rings engage in CH/π interactions, while pyridin-2-ylidene facilitates N—H···S hydrogen bonds in crystal lattices .
  • Theoretical Modeling : Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., S···H contacts >20% in furoyl thioureas) .

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1-(1-Methylpyridin-2-ylidene)-3-phenylthiourea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.